(2-(Cyclohexyloxy)phenyl)boronic acid
Description
(2-(Cyclohexyloxy)phenyl)boronic acid is a boronic acid derivative featuring a cyclohexyloxy group at the ortho position of the phenyl ring. This structural motif confers unique steric and electronic properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors, particularly targeting β-lactamases and histone deacetylases (HDACs) .
Properties
IUPAC Name |
(2-cyclohexyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10,14-15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBLZMXOCYWQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655549 | |
| Record name | [2-(Cyclohexyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313760-77-8 | |
| Record name | [2-(Cyclohexyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclohexyloxy)phenyl)boronic acid typically involves the reaction of phenylboronic acid with cyclohexyloxy derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the phenylboronic acid and cyclohexyloxy derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: (2-(Cyclohexyloxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-(Cyclohexyloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Cyclohexyloxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical applications. The compound’s ability to participate in Suzuki-Miyaura coupling reactions is attributed to the transmetalation process, where the boron atom transfers an organic group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Substituent Position and Cycloalkyl Variations
Halogen and Functional Group Modifications
- [2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid (CAS: 1313760-31-4): Fluorine at the para position enhances electron-withdrawing effects, increasing acidity of the boronic acid (pKa ~8.2 vs. ~8.5 for the non-fluorinated analog) .
- [2-((4-Chlorobenzyl)oxy)phenyl]boronic acid (CAS: 871125-95-0) : Chlorine substitution improves stability against oxidation but may reduce solubility due to increased hydrophobicity .
Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | pKa |
|---|---|---|---|
| (2-(Cyclohexyloxy)phenyl)boronic acid | ~2.1 | <0.1 (RPMI medium) | ~8.5 |
| [4-(Cyclopentyloxy)phenyl]boronic acid | ~1.9 | 0.3 (RPMI medium) | ~8.3 |
| [2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid | ~2.3 | <0.1 (RPMI medium) | ~8.2 |
| Phenyl boronic acid | ~1.5 | 1.2 (Water) | ~8.8 |
Enzyme Inhibition
- β-Lactamase Inhibition : Phenyl boronic acids with ortho-substituents, such as 3-nitrophenyl boronic acid (Ki = 0.8 µM), show superior AmpC β-lactamase inhibition compared to para-substituted analogs (Ki = 5.2 µM for 4-carboxyphenyl boronic acid) . The cyclohexyloxy group in the target compound may mimic steric effects of nitro groups, suggesting comparable potency.
- HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibits IC50 = 1 µM for fungal RPD3 HDAC, outperforming trichostatin A (IC50 = 1.5 µM) . The cyclohexyloxy group’s bulk may enhance target specificity but reduce cell permeability compared to smaller substituents.
Commercial Availability
| Compound | Vendor | Price Range | Stock Status |
|---|---|---|---|
| This compound | CymitQuimica | Discontinued | Request only |
| [4-(Cyclopentyloxy)phenyl]boronic acid | BLD Pharmatech | $120–$200/g | In stock |
| [2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid | Chemlyte Solutions | $150–$250/g | In stock |
Data from , and 18.
Biological Activity
(2-(Cyclohexyloxy)phenyl)boronic acid is a boronic acid derivative that has attracted attention due to its potential biological activities. Boronic acids are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHBO, with a molecular weight of 220.07 g/mol. The compound features a phenyl ring substituted with a cyclohexyloxy group and a boronic acid functional group, which is critical for its biological interactions.
Boronic acids interact with various biological targets through reversible covalent bonding with diols, which can influence enzymatic activities and cellular pathways. The presence of the boron atom allows these compounds to modulate the activity of enzymes such as proteasomes and kinases, which are vital in cancer progression and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids. For example, boronic acid derivatives have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. The IC values for this compound were reported as follows:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.5 |
| A549 | 6.0 |
These findings indicate that this compound may be a promising candidate for further development as an anticancer agent.
Antibacterial Activity
The antibacterial properties of boronic acids are also noteworthy. They have been shown to inhibit bacterial growth by targeting specific enzymes necessary for bacterial survival.
Data on Antibacterial Efficacy
In vitro studies assessed the antibacterial activity of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
The results indicate that this compound has effective antibacterial activity against common pathogens.
Antiviral Activity
Preliminary investigations suggest that boronic acids may also exhibit antiviral properties. These compounds can interfere with viral entry or replication by modifying glycoproteins on the virus surface.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
